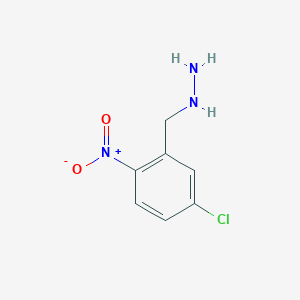
(5-Chloro-2-nitrobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrobenzyl)hydrazine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(5-Chloro-2-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), base (e.g., sodium hydroxide).
Condensation: Carbonyl compounds (aldehydes, ketones), organic solvents (ethanol, methanol).
Major Products Formed
Reduction: 5-Chloro-2-aminobenzyl hydrazine.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Condensation: Hydrazones.
科学的研究の応用
(5-Chloro-2-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Chloro-2-nitrobenzyl)hydrazine depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
5-Chloro-2-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.
5-Chloro-2-nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazine moiety.
2-Nitrobenzyl hydrazine: Lacks the chlorine substitution at the 5-position.
Uniqueness
(5-Chloro-2-nitrobenzyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the benzyl ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides versatility in forming various derivatives through condensation reactions with carbonyl compounds.
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
(5-chloro-2-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-1-2-7(11(12)13)5(3-6)4-10-9/h1-3,10H,4,9H2 |
InChIキー |
LHTJDKVWWKZESI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CNN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


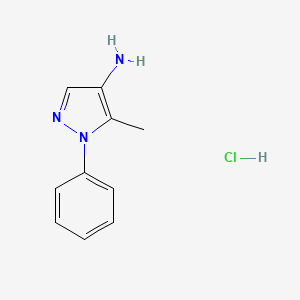
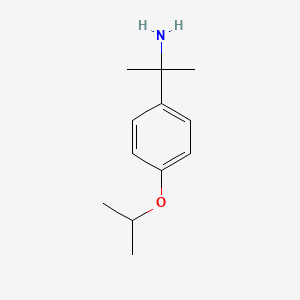
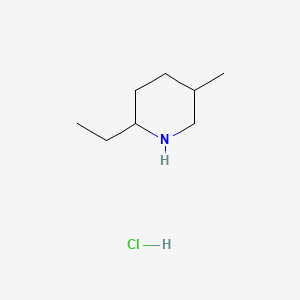
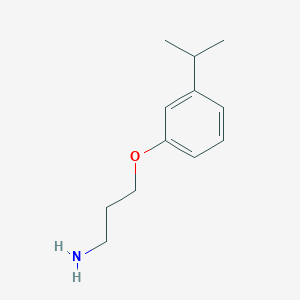
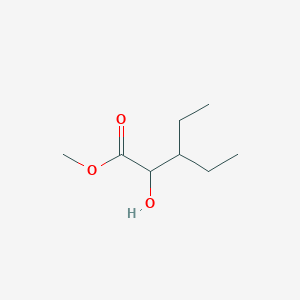
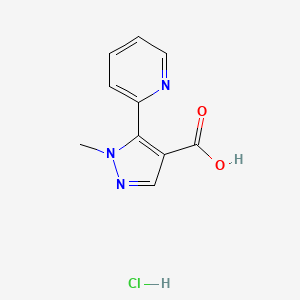
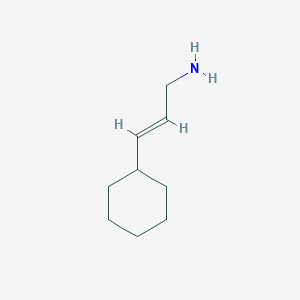

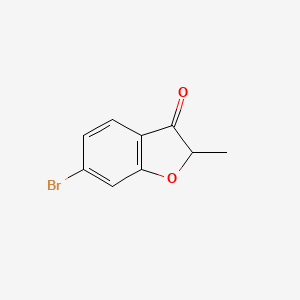
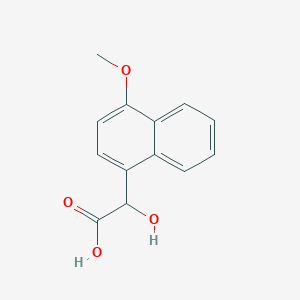

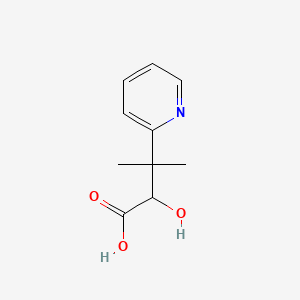
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

